Propargyl-PEG6-NHS ester Propargyl-PEG6-NHS ester Propargyl-PEG6-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent has a terminal NHS ester and is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-NHS ester Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 2093153-99-0
VCID: VC0540365
InChI: InChI=1S/C20H31NO10/c1-2-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-20(24)31-21-18(22)3-4-19(21)23/h1H,3-17H2
SMILES: C#CCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C20H31NO10
Molecular Weight: 445.47

Propargyl-PEG6-NHS ester

CAS No.: 2093153-99-0

Cat. No.: VC0540365

Molecular Formula: C20H31NO10

Molecular Weight: 445.47

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG6-NHS ester - 2093153-99-0

Specification

CAS No. 2093153-99-0
Molecular Formula C20H31NO10
Molecular Weight 445.47
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C20H31NO10/c1-2-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-20(24)31-21-18(22)3-4-19(21)23/h1H,3-17H2
Standard InChI Key ZQTJDDLULLOHRA-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Appearance Solid powder

Introduction

Chemical Identity and Structure

Propargyl-PEG6-NHS ester (CAS No. 2093153-99-0) is characterized by its distinctive chemical structure featuring a terminal alkyne group (propargyl) at one end and an N-hydroxysuccinimide (NHS) ester group at the other, connected by a hexaethylene glycol (PEG6) spacer. This specific arrangement provides the molecule with its dual reactivity profile and favorable solubility characteristics .

The compound is also known by several synonyms including:

  • 2,5-Dioxopyrrolidin-1-yl 4,7,10,13,16,19-hexaoxadocos-21-yn-1-oate

  • Propargyl-PEG5-CH2CH2COONHS

  • 4,7,10,13,16,19-Hexaoxadocos-21-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester

Table 1: Chemical Identity of Propargyl-PEG6-NHS Ester

ParameterSpecification
CAS Number2093153-99-0
Molecular FormulaC20H31NO10
Molecular Weight445.46 g/mol
StructurePropargyl group - PEG6 spacer - NHS ester

Physical and Chemical Properties

Propargyl-PEG6-NHS ester possesses specific physical and chemical properties that make it suitable for various bioconjugation applications. The PEG spacer contributes significantly to its solubility profile, while the reactive groups at each terminus enable controlled chemical transformations .

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight445.46 g/mol
Boiling Point530.8±60.0 °C (Predicted)
Density1.22±0.1 g/cm³ (Predicted)
SolubilitySoluble in DMSO, DCM
Purity (Commercial)>98%
Storage Temperature-20°C
AppearanceSolid

The hydrophilic PEG spacer significantly increases the compound's solubility in aqueous media, a critical feature for bioconjugation reactions that often occur in physiological or aqueous buffer conditions .

Functional Reactivity

NHS Ester Reactivity

The NHS ester component of Propargyl-PEG6-NHS ester exhibits high reactivity toward primary and secondary amines, forming stable amide bonds under mild conditions. This reactivity makes it an excellent reagent for labeling or modifying amine-containing biomolecules including:

  • Peptides

  • Proteins and antibodies

  • Amine-coated surfaces

  • Amine-functionalized nanoparticles

The reaction typically proceeds efficiently in aqueous buffers at pH 7-9, where the amine is sufficiently nucleophilic while the NHS ester remains stable enough for the desired conjugation.

Alkyne Click Chemistry

The propargyl (alkyne) group at the opposite end of the molecule participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, one of the most widely used "click chemistry" reactions. This reaction allows for the formation of a stable 1,2,3-triazole linkage between the propargyl group and an azide-containing molecule .

This orthogonal reactivity pattern allows researchers to perform sequential modifications, where one end of the molecule can be conjugated first, followed by modification at the other terminus without cross-reactivity concerns.

Applications in Bioconjugation

PROTAC Development

Propargyl-PEG6-NHS ester serves as a valuable PEG/Alkyl/ether-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to induce selective degradation of target proteins by recruiting them to E3 ubiquitin ligases .

PROTACs contain two different ligands connected by a linker:

  • One ligand for an E3 ubiquitin ligase

  • Another ligand for the target protein

The PEG spacer in Propargyl-PEG6-NHS ester provides appropriate spacing between the two ligands and offers conformational flexibility to facilitate the formation of the necessary ternary complex .

Antibody-Drug Conjugate Synthesis

Propargyl-PEG6-NHS ester functions as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These targeted therapeutics consist of an antibody connected to a cytotoxic payload via a specialized linker .

In ADC development, this compound can:

  • Attach to the antibody via its NHS ester group, reacting with lysine residues

  • Connect to a drug molecule through click chemistry at the propargyl terminus

Table 3: Applications of Propargyl-PEG6-NHS Ester

ApplicationMechanismAdvantages
PROTAC SynthesisActs as a linker between target protein ligand and E3 ligase ligandEnhanced solubility, appropriate spacing, conformational flexibility
ADC DevelopmentConnects antibody to cytotoxic payloadImproved aqueous solubility, reduced aggregation, appropriate spacing
Amine DerivatizationForms stable amide bonds with amine-containing moleculesStable conjugation under physiological conditions
Click ChemistryParticipates in CuAAC reactionsOrthogonal reactivity, biocompatible conjugation

Research Findings

Recent research has demonstrated the versatility of Propargyl-PEG6-NHS ester in various biomedical applications. Its dual functionality enables precise and controlled modification of biomolecules, making it valuable in drug development.

Studies involving similar PEG-based linkers have shown their effectiveness in the development of targeted nanoglobular manganese(II) chelate conjugates for magnetic resonance molecular imaging of tumor extracellular matrix .

Research has also highlighted the utility of propargyl-PEG-NHS esters in the preparation of DNA-mediated vesicle interactions, where the NHS ester functionality allows for covalent attachment of lipid vesicles to fluid-supported bilayers .

The compound's application in insulin-incretin conjugates has been documented in patent literature, demonstrating its value in developing novel therapeutic approaches for various conditions .

ParameterRecommendation
Storage Temperature-20°C
HandlingAllow to come to room temperature before opening
Moisture ExposureLimit exposure to moisture; restore under inert atmosphere
Stock SolutionsPrepare with dry solvent; can be kept for several days (freeze when not in use)
HygroscopicityTreat as hygroscopic; solids may become tacky if exposed to air

These precautions help preserve the reactivity of the NHS ester group, which is susceptible to hydrolysis in the presence of moisture .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator